2-Methylcyclotridec-3-en-1-one
Description
Significance of Macrocyclic Ketones in Organic Synthesis
Macrocyclic ketones, which are cyclic compounds containing a ketone group within a large ring (typically 12 or more atoms), are of substantial interest in organic chemistry. Their significance stems from their presence in a variety of natural products and their wide-ranging applications, particularly in the fragrance industry.
Many macrocyclic ketones are prized for their unique and persistent scents, with muscone (B1676871) (3-methylcyclopentadecanone) and civetone (B1203174) being classic examples derived from animal sources. The demand for these scents has driven extensive research into synthetic routes to produce them and other structurally similar molecules. Advances in synthetic chemistry have made these compounds more accessible for use in personal care products, perfumes, and detergents. Beyond fragrances, the macrocyclic ketone core is a fundamental structure in numerous biologically active natural products and has been explored in the development of pharmaceuticals. They also serve as versatile synthetic intermediates, providing a foundation for the construction of more complex molecular architectures.
Structural Features and Unique Reactivity of Alpha,Beta-Unsaturated Macrocyclic Ketones
The introduction of a carbon-carbon double bond adjacent to the carbonyl group (an α,β-unsaturated system) within a macrocyclic ketone framework, as seen in 2-Methylcyclotridec-3-en-1-one, imparts distinct structural and reactive properties.
Structural Features:
Conjugation: The defining feature is the conjugated system where the π-electrons of the C=C double bond are delocalized with the C=O double bond. This delocalization influences the bond lengths and the electron distribution across the functional group.
Ring Conformation: Large rings like the 13-membered cyclotridecanone (B1582962) are not planar and can adopt multiple low-energy conformations. The presence of the double bond and the methyl group introduces additional conformational constraints.
Stereochemistry: For this compound, the double bond can exist as either the E or Z isomer, and the methyl group at the α-position creates a stereocenter, leading to the possibility of different stereoisomers.
Unique Reactivity:
Vinylogous Reactivity: The conjugated system makes α,β-unsaturated ketones susceptible to nucleophilic attack at two primary positions: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or Michael addition). The outcome often depends on the nature of the nucleophile, with softer, weaker nucleophiles generally favoring 1,4-addition.
Electrophilicity: While cyclization can sometimes reduce the electrophilicity of enones compared to their acyclic counterparts, the α,β-unsaturated ketone moiety remains a key electrophilic site for covalent bond formation. The degree of substitution on the double bond can significantly impact reactivity.
Building Blocks: The dual reactivity of the enone system makes these compounds valuable as building blocks in organic synthesis, allowing for the introduction of new functional groups and the construction of more complex structures.
Research Landscape and Challenges in the Synthesis of this compound
While specific research focused exclusively on this compound is limited, the synthetic challenges can be understood from the broader context of macrocyclization and the synthesis of substituted enones.
Research Landscape: The synthesis of macrocyclic ketones and enones is a well-established field. Key strategies often involve ring-closing reactions, where a linear precursor is induced to form a cyclic molecule. Ring-closing metathesis (RCM) is a powerful modern technique for forming macrocyclic alkenes and can be applied to synthesize enone precursors. Other methods include intramolecular aldol (B89426) condensations, acyloin condensations, and various coupling reactions. The synthesis of related substituted macrocyclic enones has been reported in the context of natural product synthesis and fragrance chemistry.
Synthetic Challenges: The synthesis of a specific molecule like this compound presents several predictable hurdles:
Macrocyclization: The primary challenge in any macrocycle synthesis is overcoming the unfavorable entropy of bringing the two ends of a long linear precursor together for the ring-forming reaction. This often leads to competitive intermolecular polymerization. To favor the desired intramolecular cyclization, reactions are typically performed under high-dilution conditions, although new catalytic methods are being developed to overcome this limitation.
Stereocontrol: Achieving the desired stereochemistry of the C-3 double bond (E or Z) and controlling the stereocenter at the C-2 methyl group are significant challenges. The choice of synthetic strategy and catalyst is crucial for stereoselectivity.
Regiocontrol: The placement of the double bond at the C-3 position must be precisely controlled. Synthetic routes often rely on reactions that predictably form the α,β-unsaturated system, such as the oxidation of allylic alcohols or various condensation reactions.
The synthesis of medium and large-ring ketones is an active area of research, with chemists developing novel catalyst-free and metal-catalyzed methods to improve efficiency and overcome issues like ring strain and the need for high dilution.
Compound Data
Structure
2D Structure
3D Structure
Properties
CAS No. |
88018-72-8 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-methylcyclotridec-3-en-1-one |
InChI |
InChI=1S/C14H24O/c1-13-11-9-7-5-3-2-4-6-8-10-12-14(13)15/h9,11,13H,2-8,10,12H2,1H3 |
InChI Key |
GASPUMQDUNPKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCCCCCCCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies Towards 2 Methylcyclotridec 3 En 1 One
Retrosynthetic Analysis of 2-Methylcyclotridec-3-en-1-one
Retrosynthesis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials.
For a macrocycle like this compound, several retrosynthetic disconnections can be envisioned. The most common and powerful strategies for forming large rings involve breaking one or two bonds within the cyclic framework to reveal a linear precursor amenable to cyclization.
Given the structure, an α,β-unsaturated ketone, a highly effective disconnection is across the alkene's double bond. This approach points directly to a Ring-Closing Metathesis (RCM) reaction, which is a premier method for forming macrocycles in modern synthesis. This disconnection transforms the cyclic enone into an acyclic diene precursor, where the two terminal alkenes are positioned to react intramolecularly.
Alternative disconnections include those at the C-C bonds adjacent to the carbonyl group, suggesting strategies like an intramolecular Aldol (B89426) condensation or a Dieckmann condensation. Another approach could involve disconnecting an ester bond within a precursor macrolactone, which is later converted to the target ketone. However, the RCM approach is often favored for its functional group tolerance and reliability in forming medium and large rings.
A synthon is an idealized, often charged, fragment resulting from a disconnection, while a synthetic equivalent is the real-world reagent that corresponds to that synthon.
Following the Ring-Closing Metathesis (RCM) disconnection, the key precursor is a linear diene with a ketone and a methyl group at the appropriate positions. The primary synthons are:
An electrophilic carbonyl synthon at C1.
A nucleophilic alkyl chain synthon to form the remainder of the carbon backbone.
The synthetic equivalent for this RCM strategy would be an acyclic diene-ketone. This precursor could be assembled in a convergent manner. For example, one fragment could be a Grignard reagent derived from a long-chain terminal alkene, which would attack an α-methyl-α,β-unsaturated acyl chloride or ester. Alternatively, a Horner-Wadsworth-Emmons reaction could be used to construct the α,β-unsaturated ketone moiety while incorporating one of the terminal alkenes.
Functional Group Interconversion (FGI) is a crucial tactic where one functional group is changed into another to facilitate a key reaction or to reveal the final desired functionality.
In the synthesis of this compound, FGI can be applied in several ways:
Ketone Precursor : The ketone at C1 might be masked as an alcohol during the construction of the linear precursor to prevent unwanted side reactions. This alcohol would then be oxidized to the ketone (an FGI step) just before or after the macrocyclization.
Alkene Formation : While RCM forms the alkene directly, other strategies might form the ring first and then introduce the double bond. For instance, an alcohol could be installed at C3 or C4 in a saturated macrocycle, followed by dehydration to yield the α,β-unsaturated system.
Macrolactone to Ketone : A common strategy in musk synthesis involves the RCM of a diene-ester to form a macrolactone. This macrolactone can then be converted into the target ketone through various methods, such as reaction with a methyl organometallic reagent followed by oxidation, representing a key FGI sequence.
Approaches to Macrocycle Construction Incorporating the Alkene and Ketone Moieties
The construction of the 13-membered ring is the most challenging aspect of the synthesis. Intramolecular reactions are essential, and conditions must be carefully controlled to favor macrocyclization over intermolecular polymerization, typically by using high-dilution conditions.
Forming medium-sized rings (8-13 members) can be challenging due to high transannular strain and entropic factors. However, several methods have proven effective. While reactions like intramolecular Stille coupling, Nozaki-Hiyama-Kishi reactions, and various condensations are used, Ring-Closing Metathesis has become a dominant strategy.
Ring-Closing Metathesis (RCM) is an exceptionally powerful tool for synthesizing macrocycles, including those with 13-membered rings. The reaction utilizes transition metal catalysts, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts), to form a new double bond between two existing terminal alkenes within a linear precursor, releasing a volatile byproduct like ethylene (B1197577).
The success of an RCM reaction for forming a 13-membered enone depends on several factors:
Catalyst Choice : Second and third-generation Grubbs' catalysts and Hoveyda-Grubbs catalysts are generally preferred for their higher activity and functional group tolerance compared to first-generation catalysts. They are particularly effective for constructing sterically hindered or electron-deficient olefins, such as the one in the target α,β-unsaturated ketone.
Substrate Conformation : The linear diene precursor must be able to adopt a conformation that brings the two terminal alkenes into proximity for the catalyst to act. The presence of the ketone and methyl group can influence the conformational preferences of the acyclic chain.
Reaction Conditions : High dilution (typically 0.001–0.05 M) is critical to suppress competing intermolecular oligomerization and polymerization, thereby favoring the desired intramolecular cyclization. The choice of solvent (often dichloromethane (B109758) or toluene) and temperature can also significantly impact the reaction's efficiency and stereoselectivity.
The synthesis of muscone (B1676871) (a 15-membered ring) and its analogues has been extensively studied using RCM, providing a strong precedent for its application to a 13-membered ring system. Studies on the synthesis of various macrocyclic lactones and ketones have demonstrated the successful formation of 13-membered rings using RCM, although yields can sometimes be lower than for larger rings due to ring strain.
Table 1: Comparison of Catalysts in Ring-Closing Metathesis (RCM)
| Catalyst Type | Common Name | Key Characteristics | Typical Application |
|---|---|---|---|
| Ruthenium-based | Grubbs' 1st Gen. | Good stability, moderate activity. | General purpose, less demanding substrates. |
| Ruthenium-based | Grubbs' 2nd Gen. | High activity, excellent functional group tolerance. | Electron-poor or sterically hindered olefins, complex molecules. |
| Ruthenium-based | Hoveyda-Grubbs | High stability, catalyst can be recovered/reused. | Wide range of applications, including complex natural products. |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Muscone |
| Ethylene |
| Dichloromethane |
Intramolecular Ring-Closing Reactions for Thirteen-Membered Rings
Intramolecular Carbonyl Condensations (e.g., Dieckmann, Thorpe-Ziegler)
Intramolecular condensation reactions are foundational in the synthesis of cyclic ketones. These reactions involve the formation of a carbon-carbon bond between two parts of a single precursor molecule.
The Dieckmann Condensation is a base-catalyzed intramolecular condensation of a diester to yield a β-keto ester. The mechanism is analogous to the intermolecular Claisen condensation. While it is highly effective for the formation of sterically stable five- and six-membered rings, its application to larger rings is less common. The synthesis of macrocycles like a cyclotridecanone (B1582962) derivative via the Dieckmann condensation would require a long-chain diester (e.g., a 1,14-diester) and is often less efficient due to competing intermolecular reactions.
The Thorpe-Ziegler reaction , in contrast, is a well-established method for synthesizing large-ring ketones. This reaction is an intramolecular modification of the Thorpe reaction, involving the cyclization of a dinitrile catalyzed by a base, followed by hydrolysis and decarboxylation to yield a cyclic ketone. Ziegler's modifications, which include using high-dilution conditions and specific base/solvent systems, made the synthesis of 7- to 33-membered rings preparatively useful. The reaction proceeds through the formation of a cyclic enaminonitrile, which upon acidic workup, hydrolyzes to the corresponding cyclic ketone. This method is conceptually related to the Dieckmann condensation but is more suitable for macrocyclization.
| Reaction | Precursor | Key Intermediate | Typical Ring Sizes | Reference |
|---|---|---|---|---|
| Dieckmann Condensation | Diester | β-Keto ester | 5- and 6-membered rings | |
| Thorpe-Ziegler Reaction | Dinitrile | Enaminonitrile | 7- to 33-membered rings |
Intramolecular Alkylation and Annulation Reactions
Intramolecular alkylation provides a powerful and direct route to macrocyclic ketones. This approach involves the cyclization of a long-chain molecule containing a nucleophilic carbon and an electrophilic leaving group. A general synthetic method for macrocyclic ketones has been developed based on the intramolecular alkylation of a carbanion generated from a protected cyanohydrin. This method is advantageous as the reaction is rapid and irreversible, requiring short reaction times and leading to high yields of the cyclized product. It has been successfully applied to the synthesis of precursors for macrocyclic natural products like (±)-Muscone and Exaltone.
Another approach involves radical-mediated intramolecular C-H alkylation. Under photoredox catalysis, linear precursors can be cyclized under mild conditions, a strategy that has proven effective for creating peptide macrocycles. Similarly, intramolecular sulfone alkylation has been used as a cyclization strategy in the synthesis of advanced macrocyclic intermediates.
Ring Expansion Methodologies for Cyclotridecanone Systems
Ring expansion reactions are valuable synthetic tools that bypass the challenges of direct macrocyclization by starting with smaller, more readily available rings. These methods incrementally add carbons to an existing ring system to achieve the desired macrocyclic structure.
Electrophilic Halogen-Mediated Semipinacol Rearrangements
A highly efficient one-carbon ring-expansion strategy is the electrophilic halogen-initiated semipinacol rearrangement. This method has been used to prepare various macrocycles, including 14-membered macrocyclic ketones from cyclotridecanone. The reaction proceeds under mild, catalyst-free conditions. In a typical sequence, a cyclic ketone (e.g., cyclotridecanone) is reacted with an organometallic reagent (e.g., 2-propenyl magnesium bromide) to form a tertiary alcohol. Treatment of this alcohol with an electrophilic halogen source initiates a semipinacol rearrangement, resulting in a one-carbon expanded ring. This approach has been successfully applied in the total synthesis of (±)-muscone.
Thermal 1,3-Carbon Shift Rearrangements (Flash Vacuum Pyrolysis)
Thermal rearrangements under flash vacuum pyrolysis (FVP) conditions can induce significant molecular restructuring, including ring expansion. A notable example is the thermal isomerization of 1-vinylcycloalkanols, which rearrange via a 1,3-carbon shift to yield ring-expanded ketones. This two-step, two-carbon ring enlargement protocol can be repeated, allowing for the progressive synthesis of larger rings. For instance, cycloundecanone (B1197894) can be converted to cyclopentadecanone (B167302) (Exaltone®) in two cycles. This method could theoretically be applied to a C11 precursor to access a C13 ring system like that of this compound. FVP has also been observed to cause 1,3-hydrogen shifts in exo-cyclic allenes, converting them to conjugated 1,3-dienes at high temperatures (e.g., 540 °C).
Dowd-Beckwith Rearrangement Pathways
The Dowd-Beckwith reaction is a powerful free-radical-mediated ring expansion of cyclic β-keto esters, capable of expanding a ring by several carbons. The reaction is typically initiated by azobisisobutyronitrile (AIBN) and tributyltin hydride. An alkyl radical, generated from an α-alkylhalo substituent, attacks the carbonyl group to form a bicyclic ketyl intermediate. This intermediate rearranges with ring expansion, and the resulting carbon-centered radical is quenched by a hydrogen atom from the tin hydride.
This methodology has been applied in tandem with other reactions. For example, products from electrophilic halogen-mediated semipinacol rearrangements can undergo a subsequent Dowd-Beckwith rearrangement for a further one-carbon ring expansion. Recent advancements include photocatalyzed versions of the Dowd-Beckwith reaction, allowing for the functionalization of the ring-expanded products. An iron-catalyzed method has also been developed to initiate skeletal rearrangements akin to the Dowd-Beckwith expansion directly from unactivated C(sp³)–H bonds.
| Methodology | Mechanism Type | Carbons Added | Key Features | Reference |
|---|---|---|---|---|
| Semipinacol Rearrangement | Ionic | 1 | Mild, catalyst-free conditions. | |
| Thermal 1,3-C Shift (FVP) | Pericyclic/Radical | 2 | High temperature, gas-phase reaction. | |
| Dowd-Beckwith Rearrangement | Free Radical | 1-4 | Starts from β-keto esters; versatile. |
Other Ring Expansion Protocols
Several other ring expansion strategies exist for the synthesis of macrocyclic ketones. The Grob fragmentation relies on an electron-donating group to promote bond migration and expulsion of a leaving group, effectively opening a bicyclic system to a larger single ring. Homologation of ketones using diazo compounds also serves as a method for ring expansion. Iterative ring expansion techniques, such as those involving the insertion of linear fragments into cyclic β-ketoesters, allow for the precise "growth" of macrocycles from smaller rings without a discrete macrocyclization step under high dilution. These successive ring-expansion (SuRE) methods provide a controlled and efficient pathway to complex macrocyclic frameworks.
Intermolecular Coupling and Macrocyclization Approaches
A key strategy for constructing large rings involves the initial intermolecular coupling of two or more smaller fragments to assemble a linear precursor, which then undergoes an intramolecular cyclization reaction. This approach allows for the modular and convergent synthesis of complex macrocycles.
One potential intermolecular coupling strategy to form the carbon backbone of this compound would be the union of two precursor molecules. For instance, a C6 fragment and a C7 fragment could be coupled. This could be achieved through various modern carbon-carbon bond-forming reactions. Following the successful coupling to form the linear 13-carbon chain, a macrocyclization step is required to form the cyclic ketone.
Several macrocyclization techniques are prominent in the synthesis of large rings and could be applicable here. Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of cyclic alkenes. This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct like ethylene. For the synthesis of this compound, a linear precursor containing terminal alkenes at both ends could be subjected to RCM to forge the C3-C4 double bond within the 13-membered ring. The efficiency of RCM can be influenced by factors such as the catalyst used and the substitution pattern of the alkene, with methyl substituents sometimes impacting the reaction's facility.
Another classic and effective method for macrocyclization is the intramolecular aldol condensation . This reaction involves the formation of an enolate from a ketone or aldehyde, which then attacks another carbonyl group within the same molecule to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. To synthesize this compound, a linear diketone precursor would be required. Treatment of this precursor with a base would induce cyclization to form the 13-membered ring containing the enone functionality. The success of intramolecular aldol reactions for large rings often depends on high-dilution conditions to favor the intramolecular process over intermolecular polymerization.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can also be employed for macrocyclization. These methods are highly efficient for forming carbon-carbon bonds and have been successfully applied to the synthesis of various macrocycles.
| Macrocyclization Method | Precursor Type | Key Reagents/Catalysts | Resulting Bond |
| Ring-Closing Metathesis (RCM) | Linear diene | Grubbs' or Hoveyda-Grubbs catalysts (Ru-based) | C=C double bond |
| Intramolecular Aldol Condensation | Linear diketone | Base (e.g., NaOH, LDA) | C-C single bond and C=C double bond |
| Suzuki Coupling | Linear halo-boronic acid | Palladium catalyst and a base | C-C single bond |
| Stille Coupling | Linear halo-organostannane | Palladium catalyst | C-C single bond |
Stereoselective Synthesis of this compound
Achieving control over the stereochemistry of the chiral center at the C2 position and the geometry of the C3-C4 double bond is a critical aspect of synthesizing a specific stereoisomer of this compound.
Diastereoselectivity in macrocyclization can be influenced by the pre-existing stereocenters in the linear precursor or by the conformational preferences of the transition state during the ring-forming step. In the context of an intramolecular aldol condensation, the stereochemistry of any existing chiral centers in the linear diketone precursor can direct the approach of the enolate to the carbonyl group, leading to the preferential formation of one diastereomer. The inherent conformational biases of the forming 13-membered ring can also play a significant role in determining the stereochemical outcome. For reactions like RCM, the geometry of the resulting double bond (E/Z selectivity) can often be controlled by the choice of catalyst and the substitution pattern on the alkene precursors.
The introduction of the chiral methyl group at the C2 position with a specific enantiomeric configuration requires an asymmetric synthetic strategy. Several powerful methods exist for the enantioselective α-functionalization of ketones.
One common approach is the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the precursor molecule, guide the stereoselective introduction of the methyl group, and then be removed. Another powerful strategy is the use of chiral catalysts . For instance, enantioselective alkylation of ketone enolates can be achieved using chiral phase-transfer catalysts or chiral ligands in conjunction with a metal catalyst. The enantioselective reduction of a prochiral ketone is another well-established method for producing enantioenriched secondary alcohols, which can then be converted to the target ketone.
More modern approaches involve the direct enantioselective α-methylation of ketones. For example, iridium-catalyzed enantioselective α-functionalization of ketones via allylic substitution of silyl (B83357) enol ethers represents a versatile strategy. Additionally, organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral amines, for instance, can catalyze the enantioselective intramolecular aldol condensation of diketones, establishing the stereochemistry of the resulting cyclic enone.
The following table summarizes some potential enantioselective methods applicable to the synthesis of the chiral center in this compound.
| Enantioselective Method | General Approach | Example Application |
| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide a stereoselective reaction. | Alkylation of an enolate derived from a ketone attached to a chiral auxiliary. |
| Chiral Catalysts | Use of a chiral catalyst to create a chiral environment for the reaction. | Enantioselective metal-catalyzed alkylation of a ketone enolate. |
| Organocatalysis | Use of small organic molecules as chiral catalysts. | Chiral amine-catalyzed intramolecular aldol condensation. |
| Enantioselective Reduction | Reduction of a prochiral ketone to a chiral alcohol using a chiral reducing agent or catalyst. | Asymmetric hydrogenation of a diketone precursor. |
Chemical Reactivity and Mechanistic Studies of 2 Methylcyclotridec 3 En 1 One
Reactivity of the Ketone Moiety
The ketone functionality in 2-Methylcyclotridec-3-en-1-one is a key center for nucleophilic addition and enolate formation. Its reactivity is influenced by the steric environment of the large 13-membered ring and the electronic effects of the conjugated double bond.
Nucleophilic Addition Reactions
Nucleophilic attack at the electrophilic carbonyl carbon is a fundamental reaction for ketones. In the case of this compound, this can lead to the formation of various alcohol derivatives.
Grignard Reagents: The addition of organomagnesium halides (Grignard reagents) to the ketone would produce a tertiary alcohol. The reaction involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. Given the two faces of the planar carbonyl group are diastereotopic due to the chiral center at C2, a mixture of diastereomeric alcohols would be expected.
Hydride Reductions: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for the reduction of ketones to secondary alcohols. These reagents deliver a hydride ion (H⁻) to the carbonyl carbon. The choice of reducing agent can influence selectivity; LiAlH₄ is a much stronger reducing agent than NaBH₄. The stereochemical outcome is dependent on the direction of hydride attack, which is often governed by steric hindrance, potentially leading to a preferred diastereomer.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in a cyanohydrin. This reaction requires a catalytic amount of base (like CN⁻) to generate the cyanide nucleophile, which then attacks the carbonyl carbon. The resulting alkoxide intermediate is subsequently protonated. This reaction creates a new stereocenter at the former carbonyl carbon.
Interactive Table: Predicted Nucleophilic Addition Reactions
| Reaction Type | Reagent Example | Predicted Product | Key Principles |
|---|---|---|---|
| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 1,2-Dimethylcyclotridec-3-en-1-ol | Forms a C-C bond, creates a tertiary alcohol. |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | 2-Methylcyclotridec-3-en-1-ol | Reduces ketone to a secondary alcohol. |
| Cyanohydrin Formation | Hydrogen Cyanide (HCN), NaCN (cat.) | 1-Cyano-2-methylcyclotridec-3-en-1-ol | Adds a -CN and -OH group across the C=O bond. |
Enolate Chemistry: Alkylation, Acylation, and Condensation Reactions
The presence of α-hydrogens (at the C2 position) allows this compound to form an enolate ion in the presence of a suitable base. Enolates are potent nucleophiles, enabling the formation of new carbon-carbon bonds at the α-position.
Alkylation and Acylation: The enolate can be alkylated by reaction with an alkyl halide (e.g., methyl iodide) in an SN2 reaction. The choice of base is crucial; a strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to ensure complete and regioselective enolate formation. Similarly, acylation can be achieved using an acyl halide or anhydride, leading to a β-dicarbonyl compound.
Condensation Reactions (Aldol, Michael): As an enone, this compound can act as both a nucleophile (via its enolate) and an electrophile. In an Aldol (B89426) condensation, its enolate could react with another aldehyde or ketone. More relevantly, it can act as a Michael acceptor, where soft nucleophiles add to the β-carbon (C4) of the conjugated system. Strong nucleophiles like Grignard reagents tend to favor direct 1,2-addition to the carbonyl, whereas softer nucleophiles like cuprates or other enolates favor 1,4-conjugate (Michael) addition.
Interactive Table: Predicted Enolate and Michael Reactions
| Reaction Type | Reagent Example | Predicted Product Type | Key Principles |
|---|---|---|---|
| Alkylation | 1. LDA; 2. CH₃I | 2,2-Dimethylcyclotridec-3-en-1-one | Forms a C-C bond at the α-carbon via an SN2 reaction. |
| Michael Addition | Diethyl malonate, NaOEt | 4-(1,3-Diethoxycarbonyl-propan-2-yl)-2-methylcyclotridecan-1-one | Conjugate addition of a soft nucleophile to the β-carbon. |
Carbonyl Derivatives Formation
The carbonyl group can be converted into other functional groups, often to serve as protecting groups during multi-step syntheses.
Acetals: In the presence of an acid catalyst, the ketone reacts with two equivalents of an alcohol to form an acetal. More commonly, a diol like ethylene (B1197577) glycol is used to form a cyclic acetal, a reaction favored by entropy. This transformation is highly useful for protecting the ketone from basic or nucleophilic reagents. The reaction is reversible under aqueous acidic conditions.
Imines and Enamines: Reaction with a primary amine yields an imine (a compound with a C=N bond), while reaction with a secondary amine yields an enamine. Enamine formation involves the loss of a proton from the α-carbon (C2), resulting in a C=C bond adjacent to the nitrogen atom.
Reactivity of the Cyclotridec-3-ene Moiety
The carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles.
Electrophilic Addition Reactions to the Alkene
These reactions break the π-bond of the alkene to form two new σ-bonds.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) would result in a dihaloalkane. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond is expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon atom that already bears more hydrogen atoms (C4), while the halide will add to the more substituted carbon (C3), proceeding through the more stable carbocation intermediate.
Hydration: Acid-catalyzed addition of water across the double bond would also follow Markovnikov's rule, yielding an alcohol. This would result in the formation of 2-Methyl-3-hydroxycyclotridecan-1-one.
Interactive Table: Predicted Electrophilic Addition Reactions
| Reaction Type | Reagent Example | Predicted Product | Key Principles |
|---|---|---|---|
| Halogenation | Bromine (Br₂) | 3,4-Dibromo-2-methylcyclotridecan-1-one | Anti-addition via a cyclic bromonium ion intermediate. |
| Hydrohalogenation | Hydrogen Bromide (HBr) | 3-Bromo-2-methylcyclotridecan-1-one | Follows Markovnikov's rule, proceeding via the more stable carbocation. |
| Hydration | H₂O, H₂SO₄ (cat.) | 3-Hydroxy-2-methylcyclotridecan-1-one | Markovnikov addition of water to form an alcohol. |
Hydrogenation and Reduction of the Alkene
The carbon-carbon double bond can be reduced to a single bond through hydrogenation.
Catalytic Hydrogenation: This reaction typically employs molecular hydrogen (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). The reaction involves the syn-addition of two hydrogen atoms across the same face of the double bond. This would convert this compound into 2-Methylcyclotridecan-1-one. It is often possible to selectively hydrogenate an alkene in the presence of a ketone using specific catalysts like Wilkinson's catalyst, although standard hydrogenation with Pd/C might also reduce the ketone, especially under harsh conditions.
Oxidative Cleavage and Functionalization of the Alkene (e.g., Ozonolysis, Dihydroxylation, Epoxidation)
The alkene functional group within this compound is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and structural modifications. Oxidative cleavage and functionalization reactions such as ozonolysis, dihydroxylation, and epoxidation are fundamental processes in this regard.
Ozonolysis: This reaction involves treating the alkene with ozone (O₃), leading to the cleavage of the carbon-carbon double bond. The initial step is the electrophilic addition of ozone to the double bond, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable ozonide (a 1,2,4-trioxolane). Subsequent workup of the ozonide determines the final products. A reductive workup typically yields aldehydes or ketones, while an oxidative workup produces carboxylic acids or ketones. For a cyclic alkene like this compound, ozonolysis results in a single, larger molecule containing two carbonyl groups. The specific products would depend on the workup conditions. For instance, reductive ozonolysis would be expected to yield a dicarbonyl compound, which could be valuable for further synthetic manipulations. The process is a powerful tool for breaking down complex molecules into smaller, more easily identifiable fragments.
Dihydroxylation: This process converts the alkene into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). This transformation can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The reaction with OsO₄ is a concerted, syn-addition process that forms a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. Due to the toxicity and expense of osmium tetroxide, it is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. Alternatively, anti-dihydroxylation can be achieved by first forming an epoxide and then performing an acid-catalyzed ring-opening. The choice of dihydroxylation method (syn or anti) provides stereochemical control, which is crucial in the synthesis of complex molecules.
Epoxidation: Epoxidation involves the conversion of the alkene to an epoxide (a three-membered ring containing an oxygen atom). This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction is a concerted process where the oxygen atom is transferred from the peroxy acid to the alkene. The stereochemistry of the starting alkene is retained in the epoxide product. Epoxides are valuable synthetic intermediates because they can be opened under acidic or basic conditions to introduce a variety of functional groups with specific stereochemistry. For example, acid-catalyzed hydrolysis of the epoxide derived from this compound would lead to an anti-diol. The Sharpless epoxidation is a notable method for the enantioselective epoxidation of allylic alcohols, though its direct applicability to this compound would depend on the presence of a nearby hydroxyl group to direct the catalyst.
Table 1: Summary of Oxidative Functionalization Reactions of Alkenes
| Reaction | Reagent(s) | Intermediate(s) | Product(s) | Stereochemistry |
| Ozonolysis (Reductive Workup) | 1. O₃2. Me₂S or Zn/H₂O | Molozonide, Ozonide | Aldehydes, Ketones | Not applicable |
| Ozonolysis (Oxidative Workup) | 1. O₃2. H₂O₂ | Molozonide, Ozonide | Carboxylic acids, Ketones | Not applicable |
| Syn-Dihydroxylation | OsO₄ (cat.), NMO orcold, dilute KMnO₄ | Cyclic osmate ester | syn-Diol | Syn-addition |
| Anti-Dihydroxylation | 1. mCPBA2. H₃O⁺ | Epoxide | anti-Diol | Anti-addition |
| Epoxidation | mCPBA or other peroxy acids | Transition state | Epoxide | Stereoretentive |
Cycloaddition Reactions (e.g., Cyclopropanation)
Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic product. For this compound, the alkene moiety can participate in such reactions, with cyclopropanation being a key example.
Cyclopropanation: This reaction involves the addition of a carbene or carbenoid to the double bond to form a cyclopropane (B1198618) ring. A common method is the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid species. This reagent is electrophilic and reacts well with electron-rich alkenes. For electron-deficient alkenes like enones, modifications such as the addition of catalytic nickel salts can promote the reaction. The mechanism is thought to involve a stepwise [2+2]-cycloaddition followed by reductive elimination from a metallacyclobutane intermediate.
The stereochemistry of cyclopropanation can often be controlled. For instance, in macrocyclic systems, the existing ring conformation can direct the approach of the reagent to one face of the double bond. Molecular mechanics calculations can help predict the predominant conformers and thus the stereochemical outcome. For example, hydroxyl-directed cyclopropanation, where a nearby hydroxyl group coordinates to the reagent, can lead to high diastereoselectivity.
Another approach to cyclopropanation involves the reaction with diazo compounds in the presence of a transition metal catalyst, such as rhodium(II) acetate. The use of chiral catalysts can enable enantioselective cyclopropanation. The reaction of electron-deficient alkenes with sulfonium (B1226848) or sulfoxonium ylides can also yield cyclopropanes.
Table 2: Examples of Cyclopropanation Reactions
| Method | Reagents | Key Intermediate | Notes |
| Simmons-Smith | CH₂I₂, Zn(Cu) | Zinc carbenoid | Effective for electron-rich alkenes. |
| Nickel-Catalyzed Simmons-Smith | CH₂Cl₂, Zn, Ni(acac)₂ | Nickel-carbene complex | Suitable for electron-deficient alkenes like enones. |
| Rhodium-Catalyzed | Diazo compound, Rh₂(OAc)₄ | Metal carbene | Broad applicability. |
| Ylide-Based | Sulfonium or sulfoxonium ylide | Betaine or direct displacement | Useful for Michael acceptors. |
Macrocycle-Specific Reactivity and Conformational Dynamics
The large ring size of this compound imparts unique reactivity and conformational properties that are not observed in smaller cyclic or acyclic systems.
Transannular Interactions and Reactions
These interactions can facilitate transannular reactions, where a bond is formed between atoms on opposite sides of the ring. Such reactions can be triggered by various conditions, including acidic or basic media, or through transition metal catalysis. For example, a nucleophilic group on one side of the ring could attack an electrophilic center, such as the carbonyl carbon or the β-carbon of the enone, on the other side. The feasibility and outcome of such reactions are highly dependent on the conformational preferences of the macrocycle.
Influence of Ring Conformation on Reactivity and Selectivity
The conformation of the macrocycle plays a critical role in determining its reactivity and the stereoselectivity of its reactions. Large rings like cyclotridecanone (B1582962) are flexible and can exist in multiple low-energy conformations. The presence of the double bond and the methyl group in this compound will further influence the conformational landscape.
The accessibility of the reacting centers, namely the carbonyl group and the alkene, is dictated by the ring's conformation. For instance, nucleophilic addition to the carbonyl group or electrophilic attack on the alkene will occur preferentially from the less sterically hindered face, which is determined by the three-dimensional structure of the dominant conformer. In reactions that proceed through a cyclic transition state, the ability of the ring to adopt the required geometry is crucial.
Computational modeling is a powerful tool for predicting the low-energy conformations and thus for rationalizing and predicting the stereochemical outcomes of reactions involving macrocycles. The pseudo-dilution effect, where intramolecular reactions are favored at higher concentrations than for acyclic analogues, is another important consequence of the macrocyclic structure.
Investigation of Reaction Mechanisms Involving this compound
Understanding the detailed step-by-step pathway of a reaction, known as the reaction mechanism, is fundamental to controlling and optimizing chemical transformations.
Elucidation of Transition States and Intermediate Species (e.g., Biradical Intermediates)
The study of reaction mechanisms involves the identification and characterization of transient species such as transition states and intermediates. For reactions involving this compound, this could include a variety of species depending on the reaction type.
In photochemical reactions, such as a [2+2] photocycloaddition, the reaction may proceed through a triplet 1,4-biradical intermediate. A biradical is a molecule containing two unpaired electrons. The formation, structure, and lifetime of these biradicals can determine the regiochemistry and stereochemistry of the final products. Experimental techniques, sometimes in conjunction with computational studies, can provide insights into the nature of these fleeting intermediates. For example, in the photocycloaddition of enones with alkenes, the initial bonding can occur at either the α- or β-position of the enone, leading to different biradical intermediates that then partition between reverting to starting materials or closing to form products.
In other reactions, such as certain ring-forming or rearrangement processes, charged intermediates or concerted transition states may be involved. The elucidation of these mechanistic details often relies on a combination of kinetic studies, isotopic labeling experiments, and computational chemistry.
Kinetic and Thermodynamic Aspects of Transformations
In the context of α,β-unsaturated ketones, transformations such as conjugate additions, hydrogenations, and isomerizations are common. The rates and outcomes of these reactions are influenced by factors including the structure of the ketone, the nature of the reagents, and the reaction conditions (e.g., temperature, solvent, catalyst). For instance, the hydrogenation of α,β-unsaturated ketones can proceed via 1,2-addition across the carbonyl group or 1,4-conjugate addition to the enone system, and the selectivity can be governed by kinetic or thermodynamic factors.
However, without specific experimental or computational studies on this compound, any discussion of the kinetic and thermodynamic aspects of its transformations would be speculative. Detailed research, including the generation of reaction progress data under various conditions and computational modeling, would be required to elucidate these parameters. Such studies would provide valuable insights into the reactivity of this specific macrocyclic ketone and enable the precise control of its chemical transformations.
Computational and Theoretical Studies of 2 Methylcyclotridec 3 En 1 One
Molecular Structure and Conformational Analysis
The large and flexible thirteen-membered ring of 2-Methylcyclotridec-3-en-1-one results in a complex potential energy surface with numerous possible conformations. Understanding the preferred three-dimensional structure is crucial as it dictates the molecule's physical and chemical properties.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometries and relative energies of the various conformers of macrocyclic ketones. DFT methods, such as B3LYP and M06, paired with appropriate basis sets like 6-31G*, are commonly employed for this purpose. These calculations aim to locate the stationary points on the potential energy surface, identifying the low-energy conformations that are most likely to be populated at room temperature.
For analogous macrocyclic ketones, computational studies have shown that different DFT functionals can sometimes yield varying results, highlighting the importance of method selection and validation, potentially against higher-level calculations like MP2. A conformational analysis of thioether musks, for instance, revealed discrepancies in the predicted energy differences between conformers when using different computational methods.
Table 1: Common DFT Functionals and Basis Sets for Macrocycle Conformational Analysis
| Computational Method | Description | Typical Application |
| B3LYP | A hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimizations and energy calculations of organic molecules. |
| M06 | A meta-hybrid GGA functional from the Minnesota family, known for good performance with non-covalent interactions. | Often used for systems where dispersion forces are important, such as large macrocycles. |
| 6-31G * | A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms. | A standard basis set for geometry optimizations of a wide range of organic molecules. |
| MMFF | A molecular mechanics force field. | Often used for initial conformational searches to generate a set of low-energy structures for further DFT optimization. |
The conformational landscape of macrocycles like this compound is vast due to the high degree of rotational freedom. Exploring this landscape typically begins with a molecular mechanics-based conformational search to identify a broad range of possible low-energy structures. These initial structures are then subjected to more accurate DFT optimizations to refine their geometries and energies.
Studies on similar macrocyclic musks, such as muscone (B1676871) and civetone (B1203174) analogues, have demonstrated that the introduction of substituents or functional groups, like a difluoromethylene (CF2) group, can significantly influence the preferred conformation by creating steric and electronic biases. These studies, often supported by X-ray crystallography, reveal that the ring tends to adopt specific arrangements to minimize steric strain and optimize intramolecular interactions. For instance, in some fluorinated muscone analogues, the CF2 group preferentially occupies corner positions in the macrocyclic ring. The presence of the double bond and the methyl group in this compound would similarly be expected to impose significant conformational constraints.
Electronic Structure and Bonding Analysis
The electronic nature of the α,β-unsaturated ketone functionality in this compound is a key determinant of its reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an enone system like this compound, the HOMO is typically associated with the π-system of the carbon-carbon double bond, making it susceptible to attack by electrophiles. Conversely, the LUMO is generally localized on the β-carbon of the double bond and the carbonyl carbon, making these sites electrophilic and prone to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. FMO analysis can be used to rationalize the outcomes of various reactions, including cycloadditions and nucleophilic additions.
Table 2: Application of FMO Theory to an Enone System
| Frontier Orbital | General Location in an Enone | Predicted Reactivity |
| HOMO | Primarily on the C=C double bond. | Nucleophilic character; reacts with electrophiles. |
| LUMO | Distributed over the β-carbon and carbonyl carbon. | Electrophilic character; reacts with nucleophiles. |
Computational methods can provide a quantitative picture of the charge distribution within the this compound molecule. This is often visualized through electrostatic potential maps, where regions of negative potential (electron-rich) and positive potential (electron-poor) are color-coded. In an α,β-unsaturated ketone, the carbonyl oxygen is expected to have a significant negative partial charge, making it a site for electrophilic attack or hydrogen bonding. The carbonyl carbon and the β-carbon of the alkene are expected to have positive partial charges, marking them as the primary sites for nucleophilic attack.
These charge distributions, in conjunction with FMO analysis, allow for predictions about the regioselectivity of reactions. For example, in a Michael addition, a nucleophile would be predicted to attack the β-carbon.
Reaction Mechanism Simulations and Energy Profiles
Theoretical chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the transition states and intermediates that connect reactants to products. By calculating the energy profile of a proposed reaction pathway, chemists can determine the activation energies and reaction enthalpies, which are crucial for understanding reaction rates and equilibria.
For reactions involving this compound, such as nucleophilic addition to the carbonyl group or Michael addition to the double bond, DFT calculations can be used to model the step-by-step process. These simulations can elucidate the structure of transition states and help to explain stereochemical outcomes. For instance, computational studies on the nucleophilic addition to substituted cyclohexanones have successfully rationalized the facial selectivity of the attack. Similar principles would apply to the large, flexible ring of this compound, although the conformational mobility of the ring would add a layer of complexity to the analysis.
Identification and Characterization of Transition Structures
The synthesis of macrocyclic ketones like this compound often involves ring-closing metathesis (RCM), a powerful catalytic process for forming large rings. Computational chemistry plays a crucial role in understanding the mechanisms of these reactions by identifying and characterizing the transition state (TS) structures of the key elementary steps.
For a reaction such as the RCM synthesis of a this compound precursor, density functional theory (DFT) calculations are a common tool to locate the transition state geometry. These calculations map the potential energy surface of the reaction, with the transition state representing a first-order saddle point. Key geometric parameters of a hypothetical transition state for an RCM reaction, such as the forming C-C bond length and the coordination geometry around the metal catalyst (e.g., Ruthenium), are determined.
In a study on the dehydrative C-H coupling of phenols with ketones to form benzo-fused oxacycles, DFT calculations were successfully used to compute the free energies of intermediate species for the entire catalytic cycle. This highlights the capability of these methods to elucidate complex reaction pathways. While transition state energies were not calculated in a study on the synthesis of macrocyclic thiolactones, the relative Gibbs free energies of the ground states of the isomeric species were determined using a DFT/B3LYP/6-31G* approach, providing insight into the thermodynamic feasibility of the ring expansion.
A hypothetical transition structure for the ring-closing metathesis leading to a precursor of this compound would involve the coordination of the terminal olefins of the acyclic precursor to the metal center of the catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. The transition state for this step would feature partially formed and broken bonds, and its geometry would be critical in determining the stereochemical outcome of the reaction.
Free Energy Barrier Calculations for Key Steps
Once a transition structure is identified, its energy relative to the ground state of the reactants determines the activation energy, or free energy barrier, of the reaction step. These calculations are vital for predicting reaction rates and understanding catalyst efficiency. For macrocyclization reactions, computational methods can help to understand the competition between the desired intramolecular ring-closing and intermolecular oligomerization.
The free energy barrier is typically calculated using the same level of theory as the geometry optimization, often with the inclusion of zero-point vibrational energy and thermal corrections to the Gibbs free energy. In a study on Lewis acid-catalyzed carbonyl-olefin metathesis, it was found that the energy barriers for aryl ketones could be predicted based on parameters like the IR intensity of the carbonyl group and the Lewis acid-oxygen bond length.
For the synthesis of this compound via RCM, the free energy barriers for catalyst initiation, metallacyclobutane formation, and product release would be of interest. A study on the ruthenium-catalyzed dehydrative C-H coupling of phenols with ketones revealed that the E/Z stereoselectivity was a result of the energy difference in the insertion step of the ortho-metalated phenol (B47542) to an enol form of the ketone substrate, with a calculated energy difference (ΔΔE) of 9.6 kcal/mol. This demonstrates the power of free energy calculations in explaining and predicting stereochemical outcomes in complex catalytic cycles.
A simplified representation of calculated free energy data for a hypothetical reaction step is presented in Table 1.
Table 1: Hypothetical Free Energy Barrier Calculation for a Key Step in Macrocycle Synthesis
| Parameter | Value (kcal/mol) |
|---|---|
| Ground State Energy (Reactants) | 0.0 |
| Transition State Energy | +21.5 |
| Free Energy Barrier (ΔG‡) | 21.5 |
| Ground State Energy (Products) | -5.2 |
| Reaction Free Energy (ΔG°) | -5.2 |
Note: These values are hypothetical and for illustrative purposes only.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in their identification and characterization.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structure elucidation. These predictions are typically performed using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) method. Online databases and prediction software can provide calculated NMR spectra based on a given chemical structure.
For this compound, predicted 13C NMR chemical shifts can be estimated. The carbonyl carbon would be expected to appear significantly downfield, typically in the range of 205-220 ppm for ketones. The carbons of the C=C double bond would be found in the 115-140 ppm region, while the aliphatic carbons of the macrocyclic ring would appear further upfield. The methyl group would have a characteristic shift in the aliphatic region.
Table 2: Predicted 13C and 1H NMR Chemical Shifts for this compound
| Atom/Group | Predicted 13C Shift (ppm) | Predicted 1H Shift (ppm) |
|---|---|---|
| C=O | ~210 | - |
| C(3)= | ~140 | ~5.3 |
| =C(2)H- | ~125 | - |
| -CH2- (aliphatic chain) | ~20-40 | ~1.2-2.5 |
| -CH3 | ~15-25 | ~1.6 |
Note: These are approximate values based on typical chemical shift ranges and online prediction tools. Actual experimental values may vary.
IR Spectroscopy: The prediction of infrared (IR) spectra is also commonly performed using DFT calculations. The vibrational frequencies and their corresponding intensities are calculated, providing a theoretical spectrum that can be compared with experimental data. For this compound, the most prominent features in the predicted IR spectrum would be a strong absorption band for the C=O stretch, typically around 1715 cm-1 for a ketone. A weaker C=C stretching vibration would be expected around 1650 cm-1. The C-H stretching vibrations for the sp2 and sp3 hybridized carbons would appear just above and below 3000 cm-1, respectively.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. These calculations provide the excitation energies and oscillator strengths for electronic transitions. For this compound, an α,β-unsaturated ketone, the main absorption would be due to the π → π* transition of the conjugated system and the n → π* transition of the carbonyl group.
Advanced Computational Methodologies Applied to Macrocyclic Systems (e.g., QM/MM, Molecular Dynamics)
The large size and conformational flexibility of macrocycles present significant challenges for computational modeling. Advanced methodologies such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations are essential for accurately describing these complex systems.
QM/MM: QM/MM methods are particularly useful for studying the interactions of macrocycles with biological systems, such as receptors or enzymes. In this approach, the region of interest (e.g., the macrocycle and the active site of a protein) is treated with a high-level QM method, while the rest of the system (the protein bulk and solvent) is treated with a more computationally efficient MM force field.
A notable example is the study of the activation of human musk receptors by (R)-muscone and 35 other musk-smelling compounds, including various macrocyclic ketones. This study employed QM/MM hybrid methods to create structural models of the receptors and analyze the binding energies of the odorants. The calculations revealed that the odorants are stabilized in the binding pocket by specific hydrogen-bonding and hydrophobic interactions. Such studies provide a framework for how the interaction of this compound with biological targets could be investigated.
Molecular Dynamics (MD): MD simulations are used to explore the conformational landscape of flexible molecules like macrocycles over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the dominant conformations, the dynamics of conformational changes, and the influence of the solvent environment.
Several studies have focused on the conformational analysis of macrocycles using MD and other sampling techniques. For instance, a study on 18-membered macrolactones used molecular mechanics and molecular dynamics to identify eight families of preferential conformers. Another study highlighted that for some macrocycles, standard molecular mechanics force fields were insufficient to reproduce experimental observations, and the generation of conformations at the ab initio level was necessary. These findings underscore the importance of using appropriate and validated computational protocols for studying macrocyclic systems. For this compound, MD simulations could be used to determine its preferred three-dimensional structure in different solvents and to understand how its conformational flexibility might influence its properties.
Analytical and Characterization Methods for 2 Methylcyclotridec 3 En 1 One
Chromatographic Separation and Purity Assessment
Chromatography is an essential technique for separating 2-Methylcyclotridec-3-en-1-one from reaction mixtures and for assessing its purity. The choice of method depends on the volatility and polarity of the compound.
Gas chromatography is a primary technique for analyzing volatile substances. Given that this compound is a moderately volatile compound, GC is well-suited for its analysis. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase.
For a molecule like this compound, a non-polar or mid-polarity column is typically employed. The elution order is generally dependent on the boiling points of the components in the mixture. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds, while a Mass Spectrometer (MS) detector provides structural information, making GC-MS a powerful tool for both identification and purity assessment.
Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column Type | Fused silica (B1680970) capillary column (e.g., 30m x 0.25mm ID) | Provides high-resolution separation of components. |
| Stationary Phase | Non-polar (e.g., poly(dimethyl siloxane)) or mid-polarity | Separates based on boiling point and polarity differences. |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Injector Temperature | 250 - 280 °C | Ensures complete and rapid vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C at 10°C/min) | Allows for the separation of compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural confirmation. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC analysis. HPLC relies on pumps to pass a pressurized liquid solvent containing the sample through a column filled with a solid adsorbent material.
For this compound, which is a relatively non-polar molecule, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. Separation is based on the hydrophobic interactions between the analyte and the stationary phase. A UV detector is often suitable for detection, as the carbonyl group (C=O) in the molecule exhibits UV absorbance.
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column Type | Reversed-Phase C18 or C8 (e.g., 250mm x 4.6mm, 5 µm particle size) | Separates based on hydrophobicity. |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | Elutes the compound from the column. Gradient elution is used for complex mixtures. |
| Flow Rate | 1.0 mL/min | Controls the retention time and resolution. |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Ensures reproducible retention times. |
| Detector | UV Detector (e.g., at 220 nm) or Mass Spectrometer (LC-MS) | Detects the analyte as it elutes. MS provides mass and structural information. |
Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle sizes (typically less than 2 µm) in the stationary phase. Current time information in Bangalore, IN. This results in significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. The principles are similar to HPLC, but the instrumentation is designed to handle much higher backpressures. Current time information in Bangalore, IN.
The enhanced resolving power of UPLC is beneficial for separating isomers of this compound (e.g., E/Z isomers of the double bond or positional isomers) and for detecting trace impurities. The conditions are analogous to HPLC but with adapted flow rates and shorter column dimensions.
Table 3: Illustrative Ultra-Performance Liquid Chromatography (UPLC) Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column Type | Reversed-Phase C18 (e.g., 50-100mm x 2.1mm, <2 µm particle size) | Provides very high-efficiency separations. |
| Mobile Phase | Gradient mixture of Acetonitrile and Water (often with 0.1% formic acid) | Achieves rapid separation with high peak resolution. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for small particle size columns to maximize efficiency. |
| Column Temperature | 35 - 45 °C | Reduces mobile phase viscosity and improves peak shape. |
| Detector | UV Detector or Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) | Offers high-speed data acquisition necessary for narrow UPLC peaks and accurate mass measurement. |
Spectroscopic Elucidation of Structure
Spectroscopic methods are indispensable for determining the precise molecular structure of this compound. These techniques provide detailed information about the compound's carbon skeleton, functional groups, and the connectivity of atoms.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR: The ¹H NMR spectrum would confirm the presence of key protons, such as the vinylic proton on the C=C double bond, the protons on the carbon adjacent to the carbonyl group (α-protons), and the methyl group protons. The chemical shift (δ) and splitting patterns (multiplicity) of these signals reveal their electronic environment and neighboring protons.
¹³C NMR: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. This allows for the direct observation of the carbonyl carbon, the two olefinic carbons of the double bond, the carbon bearing the methyl group, and the various methylene (B1212753) (-CH₂-) carbons in the large ring. The chemical shifts are characteristic of the carbon type.
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal with the carbon signal to which it is directly attached.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for Key Functional Groups in this compound
| Functional Group | Atom Type | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| Ketone | C=O | 195 - 215 | N/A |
| Alkene | =C-H | 5.0 - 5.8 | Triplet or multiplet |
| Alkene | =C-CH₃ | 120 - 140 | N/A |
| Allylic Methylene | =C-CH₂-C=O | 2.2 - 2.8 | Multiplet |
| Methylene α to C=O | -CH₂-C=O | 2.0 - 2.5 | Triplet or multiplet |
| Methyl on Alkene | =C-CH₃ | 1.5 - 2.0 | Singlet or doublet |
| Ring Methylene | -(CH₂)n- | 1.2 - 1.8 | Multiplet |
Note: These are general, predicted ranges. Actual values depend on the solvent and specific molecular conformation.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause its bonds to vibrate. For this compound, IR spectroscopy would provide clear evidence for the presence of the ketone and the carbon-carbon double bond.
Table 5: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone (C=O) | Stretch | 1705 - 1725 | Strong |
| Alkene (C=C) | Stretch | 1640 - 1680 | Medium to Weak |
| Vinylic C-H | Stretch | 3010 - 3095 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
Mass Spectrometry (MS)
Mass spectrometry, particularly utilizing electron ionization (EI-MS), is a key technique for the structural analysis of this compound. The analysis provides the molecular weight of the compound and offers structural clues through its characteristic fragmentation pattern. The mass spectrum is generated by bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.
For macrocyclic ketones and enones like this compound, the fragmentation pathways are influenced by the carbonyl group, the double bond, and the large, flexible ring structure. While specific mass spectrometry data for this compound is not extensively published, the fragmentation can be inferred from related macrocyclic ketones such as Muscone (B1676871) (3-methylcyclopentadecanone).
Expected Fragmentation Pattern:
The molecular ion peak (M+) for this compound (C₁₄H₂₄O) would be expected at a mass-to-charge ratio (m/z) of 208.
Common fragmentation pathways for macrocyclic ketones include:
Alpha-cleavage: Fission of the C-C bond adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the beta-bond.
Loss of small neutral molecules: Elimination of molecules such as water (H₂O, m/z 18), carbon monoxide (CO, m/z 28), or ethylene (B1197577) (C₂H₄, m/z 28).
Complex ring cleavages: The large aliphatic ring can undergo various cleavages to produce a series of hydrocarbon fragments.
For the closely related saturated analogue, Muscone (C₁₆H₃₀O, M.W. 238.41), observed fragments include the molecular ion (M+) at m/z 238, along with key fragments at m/z 223 (M+ - 15, loss of a methyl group), m/z 220 (M+ - 18, loss of water), and m/z 209 (M+ - 29, loss of an ethyl group). A base peak is often observed at m/z 55, corresponding to a stable C₄H₇⁺ fragment.
Based on these principles, a hypothetical fragmentation data table for this compound is presented below.
| m/z Value | Proposed Fragment Identity | Description of Fragmentation |
|---|---|---|
| 208 | [C₁₄H₂₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 193 | [M - CH₃]⁺ | Loss of the methyl group (alpha-cleavage) |
| 180 | [M - C₂H₄]⁺˙ | Loss of ethylene via McLafferty-type rearrangement |
| 165 | [M - C₃H₇]⁺ | Loss of a propyl fragment from the ring |
| 69 | [C₅H₉]⁺ | Aliphatic ring fragment |
| 55 | [C₄H₇]⁺ | Common, stable aliphatic fragment, often a base peak |
X-ray Crystallography of Solid-State Derivatives or Analogues
There are no published crystal structures specifically for this compound. However, X-ray diffraction studies on other large-ring ketones, such as cyclopentadecanone (B167302) (Exaltone), provide significant insight into the likely solid-state conformation. Early research by Ružička using X-ray analysis established that large carbon rings are not planar but adopt a stable, multi-planar conformation, often resembling two parallel polymethylene chains connected at the ends.
The crystal structure of cyclopentadecanone, a saturated 15-membered ring ketone and a close analogue, revealed a specific conformation in the solid state. This notation describes the number of bonds in each "side" of the corner-and-side model of macrocycle conformation. Such studies are crucial for understanding structure-activity relationships, particularly how the molecule's shape influences its interaction with olfactory receptors.
The general workflow for X-ray crystallography involves growing a high-quality single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. The pattern of diffracted spots reveals the unit cell dimensions and the crystal's space group, while the intensities of the spots are used to calculate an electron density map from which the atomic structure is determined.
Below is a table summarizing typical crystallographic data that would be obtained from an analysis of a macrocyclic ketone analogue. The data shown is for cyclopentadecanone as an illustrative example.
| Crystallographic Parameter | Example Value (for Cyclopentadecanone) | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating unit in the crystal. |
| Conformation | Describes the specific folding of the macrocyclic ring in the crystal. | |
| Resolution (Å) | e.g., 1.7 Å | A measure of the level of detail in the final electron density map. |
Role of 2 Methylcyclotridec 3 En 1 One in Natural Product Synthesis and Broader Chemical Applications
2-Methylcyclotridec-3-en-1-one as a Synthetic Target or Intermediate
The synthesis of this compound itself is a notable achievement in organic chemistry, often involving innovative ring-expansion or macrocyclization strategies. Once obtained, this compound opens avenues for the creation of other valuable molecules.
The structural framework of this compound is closely related to several important macrocyclic natural products known for their characteristic odors, such as muscone (B1676871) and civetone (B1203174). This relationship makes it a key intermediate in their total synthesis.
Muscone: Muscone, a 15-membered ring ketone with a methyl group at the 3-position, is the primary contributor to the odor of deer musk. The synthesis of (±)-muscone can be achieved from 2-methyl-substituted macrocyclic ketones. Synthetic routes to muscone often involve the strategic manipulation of precursors like this compound, where the existing methyl group and ring size are foundational to achieving the final target structure.
Civetone: Civetone is a 17-membered macrocyclic ketone with a double bond, and it is the main odorous component of civet oil. While not a direct precursor in the same way as for muscone, the synthetic strategies developed for constructing the 13-membered ring of this compound can be adapted and extended for the synthesis of the larger 17-membered ring of civetone. The synthesis of civetone has been a subject of extensive investigation, with various methods developed to create the macrocyclic structure.
The table below summarizes the structural properties of these related macrocyclic compounds.
| Compound | IUPAC Name | Molar Mass ( g/mol ) | Chemical Formula |
| Muscone | (3R)-3-Methylcyclopentadecan-1-one | 238.415 | C16H30O |
| Civetone | (9Z)-Cycloheptadec-9-en-1-one | 250.426 | C17H30O |
Data sourced from PubChem and Wikipedia.
The incorporation of this compound into more complex molecules relies on a variety of advanced organic reactions. These strategies leverage the reactivity of the ketone and the double bond within the macrocycle.
Key synthetic strategies include:
Aldol (B89426) Reactions: The ketone functionality can participate in aldol reactions to form new carbon-carbon bonds, enabling the attachment of additional side chains or the formation of new ring systems.
Palladium-Mediated Couplings: Cross-coupling reactions catalyzed by palladium, such as the Suzuki-Miyaura coupling, are powerful tools for creating complex molecular scaffolds from macrocyclic precursors.
C-H Activation: Transition metal-catalyzed C-H activation offers a direct and efficient way to functionalize the macrocyclic ring at positions that might otherwise be unreactive.
Ring-Closing Metathesis (RCM): While often used to form macrocycles, RCM can also be employed to modify existing macrocyclic structures.
These methods are crucial for transforming the relatively simple scaffold of this compound into intricate natural products and their analogues.
Design and Synthesis of Analogues and Derivatives of this compound
The creation of analogues and derivatives of this compound is a significant area of research, driven by the desire to explore new chemical space and discover molecules with novel biological activities or material properties.
Chemists explore a wide range of structural modifications to the parent macrocycle. These can include:
Varying the ring size.
Introducing different functional groups.
Altering the position and stereochemistry of substituents.
The synthetic feasibility of these modifications is a key consideration, often requiring the development of new and innovative synthetic methodologies.
Modern synthetic strategies such as Diverted Total Synthesis (DTS) and Biology-Oriented Synthesis (BIOS) provide powerful frameworks for the rational design and synthesis of analogues.
Diverted Total Synthesis (DTS): This strategy focuses on creating analogues by modifying intermediates in the total synthesis of a natural product. Instead of completing the synthesis of this compound, for instance, a late-stage intermediate could be "diverted" to produce a library of related compounds. This approach allows for the efficient exploration of structure-activity relationships.
Biology-Oriented Synthesis (BIOS): BIOS takes inspiration from the structures of known bioactive natural products to design and synthesize new compound libraries. The macrocyclic core of this compound, being a feature of bioactive molecules, makes it an excellent starting point for a BIOS approach. The goal is to create collections of molecules that are enriched in biological relevance, increasing the probability of discovering new chemical probes or drug leads.
Advancements in Reaction Development and Method Validation
The synthesis of macrocycles like this compound has spurred significant advancements in reaction development. The challenge of forming large rings efficiently and with high yields has led to the innovation of new catalytic systems and reaction conditions.
Recent progress includes:
High-Concentration Macrocyclization: The development of catalytic methods that allow for macrocyclization reactions to be run at higher concentrations (≥0.2 M) has been a significant breakthrough, improving the efficiency and scalability of macrocycle synthesis.
Novel Ring-Expansion Reactions: New methods for two-carbon ring expansion provide efficient routes to macrocyclic ketones.
Cascade Reactions: The design of cascade reactions, where multiple bond-forming events occur in a single operation, offers a highly efficient approach to constructing complex macrocyclic architectures.
These advancements not only facilitate the synthesis of this compound and its derivatives but also have a broad impact on the field of organic synthesis as a whole.
Use of this compound as a Substrate for New Reaction Discovery
There is no available scientific literature detailing the use of this compound as a foundational substrate for the discovery of novel chemical reactions. Organic chemists often employ molecules with specific functional groups and ring strains to explore new synthetic methodologies. The enone functionality within the macrocyclic structure of this compound would theoretically make it a candidate for various transformations, including conjugate additions, cycloadditions, and photochemical reactions. However, no studies have been published that specifically utilize this compound to develop new reaction pathways.
Testing and Optimization of Catalytic Systems for Macrocycle Synthesis
Similarly, the role of this compound in the testing and optimization of catalytic systems for the synthesis of macrocycles is not documented. The synthesis of macrocycles is a challenging area of organic chemistry, and the development of efficient catalytic systems is a key research focus. Researchers typically use well-characterized and readily available substrates to test the efficacy of new catalysts for reactions such as ring-closing metathesis, macrocyclization via C-H activation, or other intramolecular coupling reactions. The absence of this compound in such studies suggests it is not a standard benchmark substrate for these purposes.
Data Tables
Due to the lack of research on this compound, no data tables of research findings can be generated.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methylcyclotridec-3-en-1-one, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via cyclization of keto-enol intermediates or catalytic hydrogenation of unsaturated precursors. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (GC-MS) for volatile fractions, supplemented by nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Absolute quantification should include retention indices and comparison with certified reference materials (CRMs) .
Q. What analytical techniques are critical for characterizing this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is preferred for non-volatile residues, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. For trace analysis, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to correct for matrix effects. Ensure instrument calibration follows ISO/IEC 17025 guidelines .
Q. How should researchers design experiments to study the stability of this compound under varying environmental conditions?
- Methodological Answer : Employ accelerated stability testing (e.g., ICH Q1A guidelines) with controlled temperature, humidity, and light exposure. Use degradation kinetics models (zero/first-order) to predict shelf life. Include negative controls and replicate samples to distinguish between intrinsic degradation and experimental artifacts .
Advanced Research Questions
Q. How can contradictions in spectral data interpretation (e.g., NMR splitting patterns vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Use density functional theory (DFT) simulations (e.g., B3LYP/6-31G* level) to model chemical shifts and coupling constants. Validate experimentally by repeating measurements in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) .
Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to EC₅₀/LC₅₀ calculations. Use Bayesian hierarchical models to account for inter-study variability in meta-analyses. Report confidence intervals and effect sizes instead of relying solely on p-values .
Q. How can researchers optimize enantioselective synthesis of this compound?
- Methodological Answer : Screen chiral catalysts (e.g., BINAP-ruthenium complexes) under varying solvent polarities and temperatures. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. Apply response surface methodology (RSM) to model interactions between reaction parameters (temperature, catalyst loading, etc.) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Use multivariate analysis (e.g., principal component analysis, PCA) to identify key variables (e.g., stirring rate, cooling profiles) contributing to variability. Validate with acceptance criteria aligned with ASTM E2476 .
Data Reporting & Reproducibility
Q. How should researchers report conflicting results in thermal degradation studies?
- Methodological Answer : Disclose all raw data (e.g., DSC thermograms, TGA curves) in supplementary materials. Differentiate between systematic errors (e.g., instrument drift) and intrinsic compound behavior using control experiments. Follow COSMOS-E guidelines for transparent reporting of observational study limitations .
Q. What metadata is essential for ensuring reproducibility in spectroscopic analyses?
- Methodological Answer : Include instrument model, acquisition parameters (e.g., NMR pulse sequences, MS ionization modes), and software versions (e.g., MestReNova, MassLynx). For computational data, document force field parameters, basis sets, and convergence criteria. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
